

Commercial suppliers and pricing for Fmoc-metrp(boc)-OH.

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Compound of Interest

Compound Name: Fmoc-metrp(boc)-OH

Cat. No.: B613378

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An In-depth Technical Guide to Fmoc-Met(O2)-OH: Commercial Sourcing and Application in Peptide Synthesis

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount for the successful synthesis of peptides. Fmoc-Met(O2)-OH, or N-Fmoc-L-methionine sulfone, is a crucial derivative of methionine used in solid-phase peptide synthesis (SPPS). The oxidation of the methionine thioether side chain to the corresponding sulfone provides a stable analogue that is resistant to further oxidation during synthesis and cleavage. This guide provides a comprehensive overview of commercial suppliers for Fmoc-Met(O2)-OH, its pricing, and detailed protocols for its application in peptide synthesis.

Commercial Suppliers and Pricing

The availability and cost of Fmoc-Met(O2)-OH can vary between suppliers. Below is a summary of commercial sources for this reagent. Please note that pricing is subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Supplier	Product Name	CAS Number	Molecular Weight	Purity	Quantity	Price (USD)
Chem-Impex	Fmoc-D-methionine sulfone	1247791-23-6	403.5 g/mol	≥ 99% (HPLC)	250 mg	\$55.40
1 g	\$107.70					
5 g	\$412.50					
Kilo Biotechnology	Fmoc-Met(O ₂)-OH	163437-14-7	Not specified	99%+	g to kg	Contact for quote
Aapptec	Fmoc-Met(O ₂)-OH	163437-14-7	403.5 g/mol	Not specified	Not specified	Contact for quote
Sigma-Aldrich (Novabiochem®)	Fmoc-Met(O ₂)-OH	163437-14-7	Not specified	≥ 97.0% (HPLC)	1 g	Contact for quote

Experimental Protocols

The incorporation of Fmoc-Met(O₂)-OH into a growing peptide chain follows the standard procedures for Fmoc-based solid-phase peptide synthesis.^{[1][2]} The following is a detailed methodology for the key steps involved.

Resin Preparation and Swelling

The choice of resin is dependent on whether the C-terminus of the final peptide is to be an acid or an amide.^[2] For a C-terminal amide, a Rink Amide resin is suitable, while a Wang or 2-chlorotrityl chloride resin is used for a C-terminal carboxylic acid.^{[2][3]}

- Materials:
 - Appropriate resin (e.g., Rink Amide, Wang, or 2-chlorotrityl chloride)

- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Solid-phase synthesis vessel
- Procedure:
 - Place the desired amount of resin in a solid-phase synthesis vessel.
 - Add enough DCM to cover the resin and allow it to swell for at least 30 minutes at room temperature.[\[3\]](#)
 - Drain the DCM and wash the resin three times with DMF to prepare it for the first amino acid coupling or Fmoc deprotection.

Fmoc Deprotection

This step removes the Fmoc protecting group from the N-terminus of the resin-bound amino acid, liberating a free amine for the subsequent coupling reaction.[\[1\]](#)[\[2\]](#)

- Materials:
 - 20% (v/v) piperidine in DMF
 - DMF
- Procedure:
 - To the swelled and washed resin, add a solution of 20% piperidine in DMF.
 - Agitate the mixture for 15-30 minutes at room temperature.[\[2\]](#)
 - Drain the piperidine solution.
 - Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

Fmoc-Met(O²)-OH Coupling

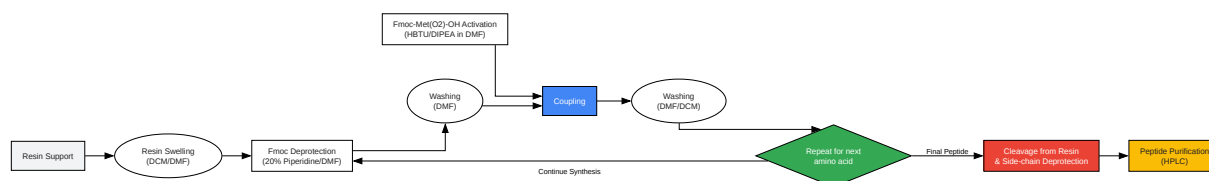
This procedure describes the activation and coupling of Fmoc-Met(O²)-OH to the deprotected resin.

- Materials:
 - Fmoc-Met(O²)-OH
 - Coupling reagents:
 - O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or
 - (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or
 - Diisopropylcarbodiimide (DIC)^[2]
 - Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
 - Solvent: DMF
- Procedure:
 - In a separate vial, dissolve 3-5 equivalents of Fmoc-Met(O²)-OH and a near-equimolar amount of the activating agent (e.g., HBTU) in DMF.
 - Add 6-10 equivalents of a base (e.g., DIPEA) to the activation mixture.
 - Allow the activation to proceed for a few minutes.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the reaction mixture for 1-2 hours at room temperature.
 - To monitor the completion of the coupling reaction, a Kaiser test can be performed.
 - Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and finally DMF (3 times).

Visualizations

Signaling Pathways and Workflows

The following diagram illustrates the general workflow for the incorporation of Fmoc-Met(O²)-OH in solid-phase peptide synthesis.



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Caption: Workflow for Fmoc-Met(O²)-OH incorporation in SPPS.

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